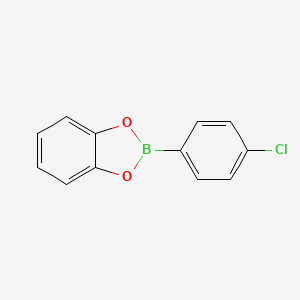
Biphenylene-2,6-dicarboxylic acid
説明
Biphenylene-2,6-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C14H8O4 and a molecular weight of 240.21 . It has a boiling point of 546.091ºC at 760 mmHg, a melting point of 350ºC, a flash point of 298.129ºC, and a density of 1.586 g/cm³ . The compound is also known by other synonyms such as AG-G-45860, SureCN69805, and 2,6-Biphenylenedicarboxylicacid .
Synthesis Analysis
The synthesis of compounds similar to Biphenylene-2,6-dicarboxylic acid has been reported in the literature. For instance, Schiff base polymers have been synthesized using a low-temperature polycondensation reaction of diacid chlorides such as terephthaloyl dichloride, isophthaloyl dichloride, sebacoyl dichloride, adipoyl dichloride, and pyridine-2,6-dicarboxylic acid . Another study reported the synthesis of nickel-based metal-organic frameworks (MOF) using organic linker 4,4′-biphenyl dicarboxylic acid (BPDC) for high-performance supercapacitors .Molecular Structure Analysis
The molecular structure of Biphenylene-2,6-dicarboxylic acid and its derivatives has been studied using X-ray crystallography . For example, a study reported the crystal and molecular structures of a novel pyridine-2,6-dicarboxylic acid (pdc) hydrazide derivative and its copper (II) complex . Another study reported the synthesis of a co-crystal with 1,10-phenanthroline-5,6-dione (phen-dione) and a nickel (II) complex .Physical And Chemical Properties Analysis
As mentioned earlier, Biphenylene-2,6-dicarboxylic acid has a molecular weight of 240.21, a boiling point of 546.091ºC at 760 mmHg, a melting point of 350ºC, a flash point of 298.129ºC, and a density of 1.586 g/cm³ . It also has 4 H-Bond acceptors and 2 H-Bond donors .科学的研究の応用
1. Molecular and Crystal Structure Analysis
Research on biphenylene derivatives, such as 4,4'-biphenylene-bis(oxycarbonylbutyric acid), has contributed significantly to the understanding of molecular and crystal structures. The study of these structures is crucial in materials science, particularly for developing new materials with specific optical and mechanical properties. The analysis of the crystal structure of these compounds provides insights into molecular conformations and interactions, which are essential for designing advanced materials (Centore, Ciajolo, Roviello, Sirigu, & Tuzi, 1992).
2. Catalytic and Chemical Reactions
Biphenylene compounds have been used extensively in catalytic and chemical reactions. For instance, palladium-catalyzed coupling reactions of biphenylene with olefins, arylboronic acids, and ketones have been studied for their potential in synthesizing new biaryl derivatives. These reactions are fundamental in organic synthesis and the development of pharmaceuticals and other complex organic molecules (Satoh & Jones, 2001).
3. Polymer Synthesis and Applications
Biphenylene derivatives are instrumental in synthesizing various polymers. For example, polyaromatic ether-ketones have been prepared using biphenylene units as crosslinking sites, which are crucial in developing high-performance polymers for various industrial applications. The polymers exhibit unique properties such as thermal stability and mechanical strength, making them suitable for high-end engineering applications (Sutter, Schmutz, & Marvel, 1982).
4. Material Properties Investigation
Recent studies have investigated the structural, mechanical, and electronic properties of biphenylene, showcasing its potential in various fields like chemical catalysis. The findings suggest that biphenylene possesses unique characteristics that could be exploited in creating new materials for technological applications (Luo, Ren, Xu, Yu, Wang, & Sun, 2021).
将来の方向性
Biphenylene-2,6-dicarboxylic acid and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of light-conversion agents for agricultural films to improve crop yield . Another potential application is in the synthesis of high-performance supercapacitors .
特性
IUPAC Name |
biphenylene-2,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-13(16)7-1-3-9-11(5-7)10-4-2-8(14(17)18)6-12(9)10/h1-6H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYISDYQPECMUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=C(C=CC3=C2C=C1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622821 | |
| Record name | Biphenylene-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenylene-2,6-dicarboxylic acid | |
CAS RN |
65330-85-0 | |
| Record name | Biphenylene-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 3-[3,5-bis(hydroxymethyl)-4-methoxy-6-oxopyran-2-yl]prop-2-enoate](/img/structure/B3031658.png)


![3-[(4-Chlorophenyl)methyl]pentane-2,4-dione](/img/structure/B3031664.png)
![Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)-](/img/structure/B3031665.png)





